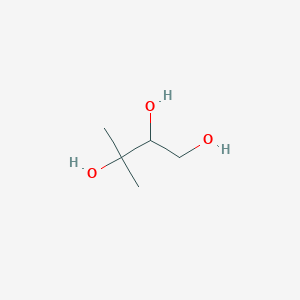

3-Methylbutane-1,2,3-triol

Descripción

3-Methylbutane-1,2,3-triol (3-M-BTO) is a branched triol with three hydroxyl groups positioned on adjacent carbons of a five-carbon chain. It is synthesized via enzymatic pathways in microbial systems, such as Escherichia coli, where carboxylic acid reductase (CAR) and phosphite dehydrogenase (PDDH) catalyze the reduction of α,β-dihydroxyisovalerate (α,β-DHIV) to generate 2,3-dihydroxy-isovaleraldehyde (2,3-diOH-IVA), which is further converted to 3-M-BTO . This compound serves as a key intermediate in the production of isopentyldiol (IPDO), a valuable industrial solvent, through glycerol dehydratase (GDHt)-mediated reactions .

Propiedades

Número CAS |

62875-08-5 |

|---|---|

Fórmula molecular |

C5H12O3 |

Peso molecular |

120.15 g/mol |

Nombre IUPAC |

3-methylbutane-1,2,3-triol |

InChI |

InChI=1S/C5H12O3/c1-5(2,8)4(7)3-6/h4,6-8H,3H2,1-2H3 |

Clave InChI |

QFZITDCVRJQLMZ-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C(CO)O)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize 3-M-BTO’s properties and applications, it is essential to compare it with structurally analogous triols and related polyols. Below is a detailed analysis:

Structural Analogues

Butane-1,2,3-triol

- Structure : A four-carbon triol with hydroxyl groups on carbons 1, 2, and 3.

- Key Differences : Lacks the methyl branch present in 3-M-BTO, resulting in distinct solubility and reactivity.

- Physical Properties : CAS 5402-29-9; 90% purity available commercially .

- Applications : Primarily used in organic synthesis and as a humectant.

1,2,3-Propanetriol (Glycerol)

- Structure : Three hydroxyl groups on a three-carbon chain.

- Key Differences : Shorter carbon backbone and absence of branching compared to 3-M-BTO.

- Reactivity : Higher hydrophilicity due to linear structure, making it a preferred solvent in pharmaceuticals.

3-Methylbutane-1,3-diol

- Structure : A diol with hydroxyl groups on carbons 1 and 3 of a branched five-carbon chain.

- Key Differences : Fewer hydroxyl groups than 3-M-BTO, leading to lower polarity. Ultrasonic studies show weaker hydrogen-bonding interactions with water compared to triols .

Physicochemical Properties

Stability and Degradation

- 3-M-BTO : Susceptible to enzymatic dehydration (e.g., GDHt) to form 3-OH-3-M-BA .

- Butane-1,2,3-triol : Degrades under acidic conditions to form aldehydes, such as 2,3-dihydroxypropanal .

- Glycerol : Thermally stable but undergoes dehydration to acrolein at high temperatures.

Industrial and Environmental Relevance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.